molecular formula C20H17Cl2N3O4 B1183667 HIRQDSRUPIDXSW-HPPGRZHZSA-N

HIRQDSRUPIDXSW-HPPGRZHZSA-N

Cat. No.: B1183667
M. Wt: 434.273
InChI Key: HIRQDSRUPIDXSW-HPPGRZHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChIKeys are unique identifiers for chemical structures, but the evidence lacks direct references to this specific identifier. However, the evidence includes multiple compounds with structural motifs common in organic chemistry, such as nitro groups, hydroxyl substituents, carbamates, and aromatic systems. Based on these patterns, we hypothesize that HIRQDSRUPIDXSW-HPPGRZHZSA-N may belong to a class of organic esters, nitriles, or substituted aromatics. Further analysis of structurally similar compounds from the evidence is provided below.

Properties

Molecular Formula

C20H17Cl2N3O4

Molecular Weight

434.273

InChI

InChI=1S/C20H17Cl2N3O4/c1-10-6-15(24-29-10)25-9-20-5-4-14(28-20)16(17(20)19(25)27)18(26)23-8-11-2-3-12(21)7-13(11)22/h2-7,14,16-17H,8-9H2,1H3,(H,23,26)/t14-,16?,17?,20-/m0/s1

InChI Key

HIRQDSRUPIDXSW-HPPGRZHZSA-N

SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists compounds with functional groups and structural features that may align with the hypothetical class of HIRQDSRUPIDXSW-HPPGRZHZSA-N . Below is a comparative analysis of selected analogs:

Table 1: Key Compounds and Structural Features

Compound ID (Evidence Source) Name (Transliterated) Functional Groups/Features Potential Applications/Reactivity
1337 () Нитроизоамил (Nitroisoamyl) Nitro group, branched alkyl chain Explosives, solvents
1392 () 1-Изопропиламино-3-(1-нафтокси)-2-пропанола гидрохлорид Hydroxyl, naphthoxy, isopropylamine Pharmacological intermediates
2340 () Изооктиловый альдегид Aldehyde, branched alkyl chain Fragrances, organic synthesis
8 () N,N-Диметил-N'-(4-метокси-3-хлорфенил)карбамат Carbamate, methoxy, chloro substituents Pesticides, agrochemicals
1401 () 4,4'-Изопропилиденбис(2,6-дибромфенол) Brominated phenol, isopropylidene bridge Flame retardants, polymers

Key Findings:

Functional Group Diversity :

  • Nitro compounds (e.g., 1337) exhibit high reactivity in explosive formulations, whereas carbamates (e.g., 8) are utilized in agrochemicals due to their stability and bioactivity .
  • Aldehydes (2340) and hydroxyl-containing derivatives (1392) are common in synthetic chemistry for crosslinking or drug development .

Structural Complexity: Compounds like 1401 and 1392 feature multi-ring systems (naphthalene, brominated phenols), suggesting applications in materials science or pharmaceuticals .

Reactivity Trends :

  • Chloro and methoxy substituents (e.g., 8) enhance lipophilicity and binding affinity in bioactive molecules, aligning with pesticidal uses .
  • Brominated aromatics (1401) are thermally stable, making them suitable for flame retardants .

Limitations and Uncertainties

Absence of Direct Data: None of the evidence sources explicitly describe this compound, necessitating speculative comparisons.

Structural Ambiguity: Transliterated names (e.g., "Нитроизоамил") lack IUPAC nomenclature, complicating precise structural assignments .

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